REACTION_CXSMILES
|
BrCC(=O)CCCCC.BrC(C(=O)CCC)CC.BrC(C(C)C)C(=O)C(C)C.NC1SC=C(CCCCC)N=1.[NH2:40][C:41]1[S:42][C:43]([CH2:48]CC)=[C:44]([CH2:46][CH3:47])[N:45]=1.NC1SC(C(C)C)=C(C(C)C)N=1>>[NH2:40][C:41]1[S:42][C:43]([CH3:48])=[C:44]([CH2:46][CH3:47])[N:45]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(CCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(CC)C(CCC)=O
|
Name
|
4-bromo-2,5-dimethyl-3-hexanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(C(C)C)=O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)CCCCC
|
Name
|
2-amino-4-ethyl-5-propylthiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC(=C(N1)CC)CCC
|
Name
|
2-amino-4,5-diisopropylthiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC(=C(N1)C(C)C)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC=1SC(=C(N1)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |